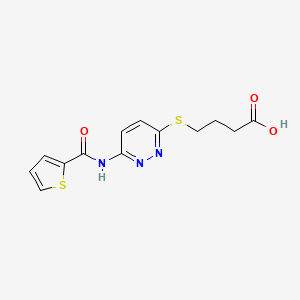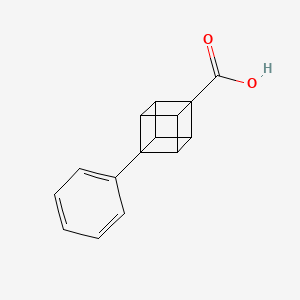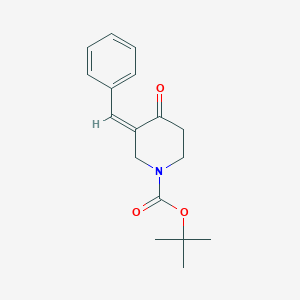
tert-butyl (3Z)-4-oxo-3-(phénylméthylidène)pipéridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate and related compounds involves multiple steps, starting from readily available reagents. An efficient approach for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been proposed, demonstrating an overall yield of 80.2%. This method utilizes benzyl chloride, sodium borohydride, and Pd/C catalyst for key steps in the synthesis process, highlighting the compound's accessibility and potential for scale-up in industrial applications (Chen Xin-zhi, 2011).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate derivatives has been characterized through X-ray crystallographic analysis and DFT studies. These analyses provide insights into the stabilization of the molecule by intramolecular hydrogen bonds, critical for understanding its reactivity and interaction with biological targets (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Chemical Reactions and Properties
Research on tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate focuses on its reactivity and potential as a building block for more complex molecules. For instance, its derivatives have been used in stereoselective syntheses, indicating the compound's versatility in creating chiral centers important for pharmaceutical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Physical Properties Analysis
The physical properties of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are essential for determining its suitability in various applications. The crystalline structure, for example, is influenced by the compound's molecular geometry and the presence of intramolecular hydrogen bonding, which can affect its stability and reactivity.
Chemical Properties Analysis
The chemical properties of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis. Its behavior in nucleophilic substitutions and radical reactions showcases its utility as a versatile intermediate in synthesizing complex organic molecules (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).
Applications De Recherche Scientifique
- Application : Des chercheurs ont mis au point une méthode simple pour introduire le groupe tert-butoxycarbonyle (Boc) dans divers composés organiques en utilisant des systèmes de micro-réacteurs à flux . Ce procédé en continu est plus efficace, polyvalent et durable que les méthodes batch traditionnelles. Les esters tertiaires butyliques trouvent des applications dans la synthèse de médicaments, la chimie des produits naturels et la science des matériaux.
- Application : Les scientifiques explorent la synthèse et l’évaluation biologique des molécules contenant de la pipéridine pour la découverte de médicaments. Ces dérivés ont été étudiés pour leur potentiel en tant qu’agents antiviraux, anticancéreux et anti-inflammatoires . Le composé en question pourrait contribuer à ce domaine en servant de bloc de construction pour de nouveaux candidats médicaments.
- Application : Les chercheurs ont préparé des LI à température ambiante dérivés d’acides aminés protégés par le tert-butoxycarbonyle (Boc-AAIL) disponibles dans le commerce. Ces LI peuvent être utilisés en synthèse organique, offrant une alternative aux solvants traditionnels. Une manipulation prudente est nécessaire en raison des multiples groupes réactifs dans les LI d’acides aminés .
Chimie organique synthétique : esters tertiaires butyliques
Recherche pharmaceutique : dérivés de la pipéridine
Liquides ioniques en synthèse organique
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMMXHYLRYNMN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)
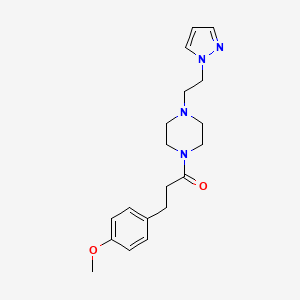


![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)
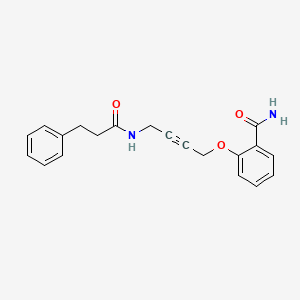
![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)

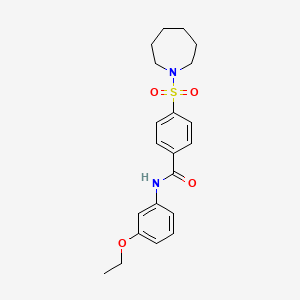
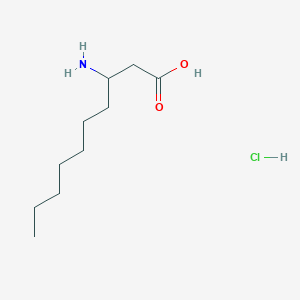
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)
